molecular formula C19H21ClN4O3 B589638 Chlorodenafil CAS No. 1058653-74-9

Chlorodenafil

Cat. No.: B589638
CAS No.: 1058653-74-9
M. Wt: 388.852
InChI Key: UOJGGFDIPKRVTP-UHFFFAOYSA-N
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Description

Chlorodenafil is a compound with the chemical formula C19H21ClN4O3 . It is a white to almost white crystalline solid that is stable at room temperature . It can dissolve in some organic solvents such as ethanol, dimethyl sulfoxide, and methanol . Its solubility in water is relatively low . This compound is a phosphodiesterase-5 (PDE5) inhibitor, similar to drugs like Viagra . PDE5 inhibitors are typically used to treat erectile dysfunction . This compound has been studied as a potential treatment for male erectile dysfunction .


Synthesis Analysis

The specific synthesis method for this compound is not publicly available as it is a patented technology . Suppliers usually do not disclose this information .


Physical and Chemical Properties Analysis

This compound is a white to almost white crystalline solid . It can dissolve in some organic solvents such as ethanol, dimethyl sulfoxide, and methanol . Its solubility in water is relatively low .

Scientific Research Applications

Chlorophyll a Fluorescence and Photosynthesis

  • Chlorophyll a Fluorescence in Photosynthesis Research: Chlorophyll a fluorescence (ChlF) is crucial for studying photosynthesis at both leaf and subcellular levels. Its remote sensing applications offer a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems. This has led to a deeper understanding of the photosynthetic process and its environmental influences, despite challenges in linking ChlF and photosynthesis over different spatiotemporal scales and methodologies (Porcar‐Castell et al., 2014).

Chlorophyll Fluorescence in Plant Stress Physiology

  • Chlorophyll Fluorescence in Stress Analysis: Chlorophyll a fluorescence (ChF) is a non-invasive technique used to study photosynthetic processes under stress conditions. This technique enables extensive research in ecology and benefits various fields like forestry, agriculture, and horticulture. It helps in assessing plant responses to different environmental factors, thereby aiding in understanding and mitigating stress effects on plants (Swoczyna et al., 2022).

Chlorophyll Fluorescence for Remote Sensing

  • Remote Sensing of Photosynthetic Activity: The development of remote sensing platforms for measuring chlorophyll a fluorescence has transformed our ability to monitor photosynthetic activity and ecosystem productivity from a distance. This advancement is significant for ecological monitoring and understanding the global carbon cycle (Maxwell & Johnson, 2000).

Chlorophyll Fluorescence in Environmental Monitoring

  • Chlorophyll Fluorescence in Environmental Monitoring: Chlorophyll fluorescence analysis has become a vital tool for monitoring the photosynthetic competence of leaves in the field. This technique is useful for identifying changes in photosynthetic capacity due to environmental factors and has potential applications in environmental monitoring and forestry (Bolhár-Nordenkampf et al., 1989).

Applications in Agricultural Research

  • Improving Crop Production Strategies: Chlorophyll fluorescence has been used to improve crop production strategies by monitoring photosynthetic performance in crops. This method is instrumental in screening for plant tolerance to environmental stresses and enhances understanding in agriculture and horticulture (Baker & Rosenqvist, 2004).

Mechanism of Action

Target of Action

Chlorodenafil is a related compound of Sildenafil . Its primary target is phosphodiesterase, specifically phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . cGMP is a cellular messenger that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

The physiological mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . This compound enhances the effect of NO by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by this compound causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathway affected by this compound is the NO-cGMP pathway . When this compound inhibits PDE-5, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection . The downstream effects of this pathway include vasodilation and increased blood flow, which are essential for the physiological process of penile erection .

Pharmacokinetics

Given its structural similarity to sildenafil, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed throughout the body and is primarily metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route) . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as Sildenafil . Sildenafil is primarily excreted in the feces (~80%, as metabolites) and urine (~13%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the smooth muscle cells of the corpus cavernosum . By inhibiting PDE-5 and increasing cGMP levels, this compound causes relaxation of these smooth muscle cells . This relaxation allows for increased blood flow into the corpus cavernosum, leading to penile erection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other medications, the user’s overall health status, and lifestyle factors such as diet and exercise. For instance, certain medications can interact with this compound and affect its metabolism, potentially altering its efficacy . Additionally, conditions like liver or kidney disease can impact the drug’s metabolism and excretion, potentially requiring dose adjustments . Lifestyle factors such as alcohol consumption can also impact the drug’s effectiveness and side effect profile .

Safety and Hazards

Before using any medication or chemical substance, it is necessary to consult a doctor, pharmacist, or professional for advice . There is not enough public information available for reference regarding the safety and side effects of Chlorodenafil . When using this compound, relevant drug management regulations should be followed to ensure its correct use and proper storage .

Properties

IUPAC Name

5-[5-(2-chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJGGFDIPKRVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CCl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747329
Record name 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058653-74-9
Record name Chlorodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058653749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BQX9L0FU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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